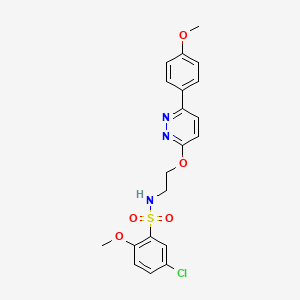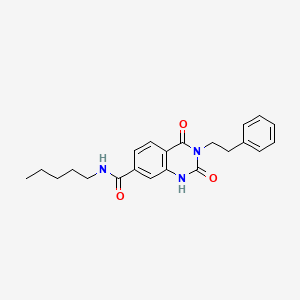![molecular formula C15H15N3 B2854935 6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine CAS No. 2108834-24-6](/img/structure/B2854935.png)
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The imidazo[1,2-a]pyridine core is a common structural motif in many pharmaceuticals, including drugs used to treat insomnia, anxiety, and various infections .
作用机制
Target of Action
The primary target of 6-Methyl-2-o-tolyl-imidazo[1,2-a]pyridin-7-ylamine is the VEGFR2 receptors . These receptors play a crucial role in tumor cell growth and angiogenesis .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction potentially inhibits the function of the VEGFR2 receptors, thereby inhibiting tumor cell growth and angiogenesis .
Biochemical Pathways
Given its potential role as a vegfr2 inhibitor, it can be inferred that it may affect pathways related tocell growth and angiogenesis .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of tumor cell growth and angiogenesis , given its potential role as a VEGFR2 inhibitor. This could result in a decrease in tumor size and spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid. This reaction proceeds under mild conditions and often yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of eco-friendly solvents and catalyst-free reactions, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazo[1,2-a]pyridines .
科学研究应用
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
相似化合物的比较
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: An anxiolytic agent with a similar core structure.
Necopidem: Another anxiolytic agent with structural similarities.
Uniqueness
6-Methyl-2-(2-methylphenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific kinases makes it a valuable compound in cancer research .
属性
IUPAC Name |
6-methyl-2-(2-methylphenyl)imidazo[1,2-a]pyridin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-5-3-4-6-12(10)14-9-18-8-11(2)13(16)7-15(18)17-14/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHKBFADFHITIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C(=CC3=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/new.no-structure.jpg)
![N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2854857.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2854860.png)

![5-Chloro-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2854864.png)
![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)
![6-fluoro-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2854867.png)
![N-(3,5-Dimethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2854868.png)



